2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that features a unique combination of triazole, pyrido, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions The pyrido[4,3-b]naphthyridine core is then constructed through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and pyrido[4,3-b]naphthyridine moieties are often involved in interactions with biological macromolecules, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOLE: Shares the triazole and benzylsulfanyl groups but lacks the pyrido[4,3-b]naphthyridine core.
8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE: Contains the pyrido[4,3-b]naphthyridine core but lacks the triazole and benzylsulfanyl groups.
Uniqueness
2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the triazole and pyrido[4,3-b]naphthyridine moieties allows for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H18N6O2S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-(3-benzylsulfanyl-1H-1,2,4-triazol-5-yl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C26H18N6O2S/c33-23-19-15-20-22(27-21(19)11-13-31(23)18-9-5-2-6-10-18)12-14-32(24(20)34)25-28-26(30-29-25)35-16-17-7-3-1-4-8-17/h1-15H,16H2,(H,28,29,30) |
InChI Key |
KVWRPDUZXUVKTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNC(=N2)N3C=CC4=C(C3=O)C=C5C(=N4)C=CN(C5=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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